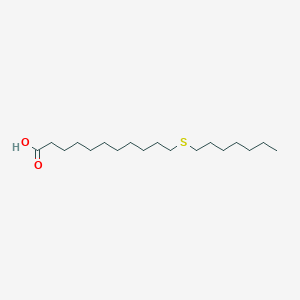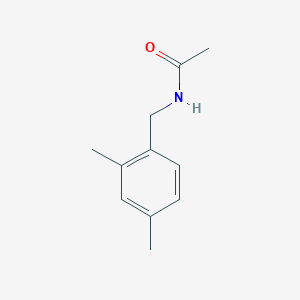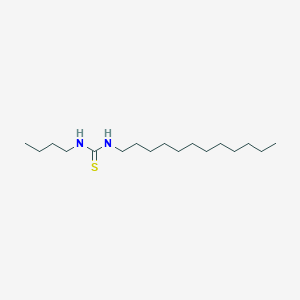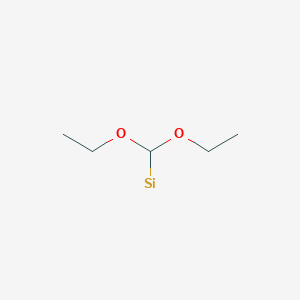
Diethoxymethylsilicon
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethoxymethylsilicon, also known as diethoxymethylsilane, is an organosilicon compound with the chemical formula C5H14O2Si. It is a colorless, clear liquid that is commonly used in various chemical reactions and industrial applications. This compound is particularly valued for its role as a silicon source in the chemical vapor deposition of high-quality films and silicon dioxide films .
Méthodes De Préparation
Diethoxymethylsilicon can be synthesized through several methods. One common synthetic route involves the reaction of methyltrichlorosilane with ethanol in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-2 atm. Industrial production methods often involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Diethoxymethylsilicon undergoes various types of chemical reactions, including:
Reduction: It can be used as a reducing agent in the selective reduction of carbonyl compounds.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds, often catalyzed by transition metals such as rhodium or platinum.
Substitution: This compound can participate in substitution reactions where the ethoxy groups are replaced by other functional groups.
Common reagents used in these reactions include transition metal catalysts, alcohols, and acids. The major products formed from these reactions are often organosilicon compounds with various functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
Diethoxymethylsilicon has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of siloxane polymers and other organosilicon compounds.
Biology: In biological research, it is used to modify surfaces and create biocompatible coatings.
Medicine: this compound is used in the development of medical devices and drug delivery systems due to its biocompatibility and stability.
Industry: It is widely used in the semiconductor industry for the deposition of silicon dioxide films and other high-quality coatings
Mécanisme D'action
The mechanism by which diethoxymethylsilicon exerts its effects involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. These reactions lead to the formation of siloxane bonds, which are crucial for the stability and functionality of the resulting compounds. The molecular targets and pathways involved in these reactions include the activation of silicon-hydrogen bonds and the subsequent formation of silicon-oxygen-silicon linkages .
Comparaison Avec Des Composés Similaires
Diethoxymethylsilicon can be compared with other similar compounds such as dimethoxymethylsilane and methyltrichlorosilane. While all these compounds are used as silicon sources, this compound is unique due to its specific reactivity and the types of films it can produce. Dimethoxymethylsilane, for example, is often used in similar applications but has different reactivity due to the presence of methoxy groups instead of ethoxy groups .
Similar compounds include:
- Dimethoxymethylsilane
- Methyltrichlorosilane
- Triethoxysilane
This compound stands out due to its versatility and the high-quality films it can produce, making it a valuable compound in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H11O2Si |
|---|---|
Poids moléculaire |
131.22 g/mol |
InChI |
InChI=1S/C5H11O2Si/c1-3-6-5(8)7-4-2/h5H,3-4H2,1-2H3 |
Clé InChI |
GSPGDJGLXPJZSV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(OCC)[Si] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl (3S,6S)-3-{[(benzyloxy)carbonyl]amino}-6-hydroxyazepane-1-carboxylate](/img/structure/B14019134.png)

![3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol](/img/structure/B14019148.png)
![Benz[a]anthracene-7,12-dione, 2-methyl-](/img/structure/B14019149.png)

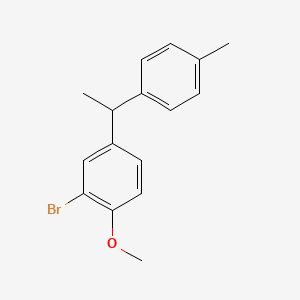
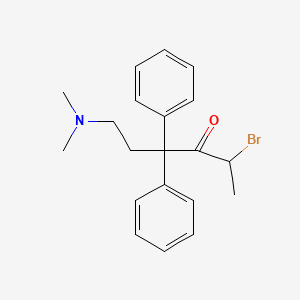
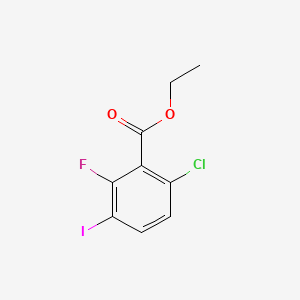
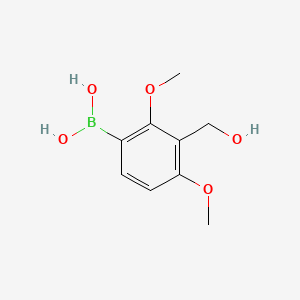
![[Acetyloxy-(2-ethylphenyl)amino] ethanoate](/img/structure/B14019206.png)
